molecular formula C10H8N2O3 B165060 Methyl 3-amino-1-oxoisoindole-5-carboxylate CAS No. 127511-08-4

Methyl 3-amino-1-oxoisoindole-5-carboxylate

Cat. No. B165060
M. Wt: 204.18 g/mol
InChI Key: IYZBOSFSARALPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-1-oxoisoindole-5-carboxylate, also known as MAOC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. MAOC is a derivative of isoindole, a heterocyclic compound that has been extensively used in the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various physiological processes.

Biochemical And Physiological Effects

Methyl 3-amino-1-oxoisoindole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it has a wide range of potential applications in organic synthesis and medicinal chemistry. However, one of the limitations of Methyl 3-amino-1-oxoisoindole-5-carboxylate is its low solubility in water, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for research on Methyl 3-amino-1-oxoisoindole-5-carboxylate. One area of interest is the development of new synthetic methodologies for the preparation of Methyl 3-amino-1-oxoisoindole-5-carboxylate and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-amino-1-oxoisoindole-5-carboxylate and to identify its molecular targets. Furthermore, the potential applications of Methyl 3-amino-1-oxoisoindole-5-carboxylate in the treatment of various diseases, including cancer and infectious diseases, should be explored further.

Synthesis Methods

The synthesis of Methyl 3-amino-1-oxoisoindole-5-carboxylate involves the reaction of 3-nitro-1-oxoisoindoline with methylamine in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then treated with a strong acid to obtain the final compound.

Scientific Research Applications

Methyl 3-amino-1-oxoisoindole-5-carboxylate has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.

properties

CAS RN

127511-08-4

Product Name

Methyl 3-amino-1-oxoisoindole-5-carboxylate

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 3-amino-1-oxoisoindole-5-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)5-2-3-6-7(4-5)8(11)12-9(6)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

IYZBOSFSARALPX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C2N

synonyms

1H-Isoindole-5-carboxylicacid,3-amino-1-oxo-,methylester(9CI)

Origin of Product

United States

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